molecular formula C19H22 B14546005 1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene CAS No. 62056-41-1

1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene

Cat. No.: B14546005
CAS No.: 62056-41-1
M. Wt: 250.4 g/mol
InChI Key: MONIWLMBXIXPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a phenylprop-1-en-1-yl group

Preparation Methods

The synthesis of 1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene can be achieved through several routes. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach is the reaction of benzene with isobutene . These methods typically require controlled reaction conditions, such as specific temperatures and solvents, to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride for substitution reactions and hydrogen gas for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene exerts its effects is primarily through its interactions with other chemical species. The tert-butyl group can influence the electron density of the benzene ring, affecting its reactivity in electrophilic substitution reactions . The phenylprop-1-en-1-yl group can participate in addition reactions, further modifying the compound’s chemical behavior.

Comparison with Similar Compounds

1-tert-Butyl-4-(3-phenylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both the tert-butyl and phenylprop-1-en-1-yl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

62056-41-1

Molecular Formula

C19H22

Molecular Weight

250.4 g/mol

IUPAC Name

1-tert-butyl-4-(3-phenylprop-1-enyl)benzene

InChI

InChI=1S/C19H22/c1-19(2,3)18-14-12-17(13-15-18)11-7-10-16-8-5-4-6-9-16/h4-9,11-15H,10H2,1-3H3

InChI Key

MONIWLMBXIXPNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.